molecular formula C11H9ClFN3OS2 B4430738 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide CAS No. 6181-70-0

2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

Cat. No. B4430738
CAS RN: 6181-70-0
M. Wt: 317.8 g/mol
InChI Key: QTACACJDUVEMPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds often involves strategic functionalization of heterocyclic scaffolds and incorporation of fluorinated moieties to adjust the molecule's physical, chemical, and biological properties. Methods like monofluoromethylation are critical for introducing fluorine atoms into heterocyclic compounds, enhancing their reactivity and potential bioactivity (M. Y. Moskalik, 2023).

Molecular Structure Analysis

The structural analysis of such compounds involves determining the configuration of its fluorine and chlorine substituents and how these affect the molecule's overall geometry and electronic distribution. The presence of a thiadiazole ring, known for its electron-withdrawing properties, alongside the ethylthio group, could influence the compound's stability and reactivity.

Chemical Reactions and Properties

Compounds containing thiadiazole units exhibit a range of chemical behaviors due to the electron-rich nature of the sulfur and nitrogen atoms in the ring. These features make them candidates for nucleophilic substitution reactions or as ligands in coordination chemistry. The presence of chloro and fluoro substituents further diversifies the possible chemical transformations, such as halogen exchange or participation in coupling reactions (Аkzhonas Khamitova et al., 2023).

Physical Properties Analysis

The physical properties of "2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide" would be influenced by its molecular structure. The electronegativity of fluorine and chlorine atoms affects the compound's dipole moment, solubility, and melting point. Analysis of similar compounds suggests a range of melting points and solubilities depending on the substituents' nature and position on the heterocyclic core.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are pivotal. The thiadiazole core is known for its robustness and potential biological activities, while the ethylthio group could confer lipophilic character, impacting its interaction with enzymes and receptors. The fluorine and chlorine atoms are likely to influence the compound's acidity, basicity, and potential as a bioisostere in medicinal chemistry applications.

properties

IUPAC Name

2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3OS2/c1-2-18-11-16-15-10(19-11)14-9(17)8-6(12)4-3-5-7(8)13/h3-5H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTACACJDUVEMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409663
Record name F0453-0274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6181-70-0
Record name F0453-0274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Reactant of Route 5
2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide
Reactant of Route 6
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2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide

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